N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1006305-74-3
VCID: VC4688818
InChI: InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)16-7-2-3-8-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-6-4-5-14(23)10-15/h2-12H,1H3,(H,28,32)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Molecular Formula: C22H15ClFN7O
Molecular Weight: 447.86

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

CAS No.: 1006305-74-3

Cat. No.: VC4688818

Molecular Formula: C22H15ClFN7O

Molecular Weight: 447.86

* For research use only. Not for human or veterinary use.

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide - 1006305-74-3

Specification

CAS No. 1006305-74-3
Molecular Formula C22H15ClFN7O
Molecular Weight 447.86
IUPAC Name N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide
Standard InChI InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)16-7-2-3-8-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-6-4-5-14(23)10-15/h2-12H,1H3,(H,28,32)
Standard InChI Key LDUCLVMDHCLPOW-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Introduction

Chemical Structure and Nomenclature

The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a 3-methyl-1H-pyrazol-5-yl moiety. The pyrazole ring is further functionalized with a 2-fluorobenzamide group via an amide linkage. Key structural attributes include:

  • Pyrazolo[3,4-d]pyrimidine backbone: A fused heterocyclic system with nitrogen atoms at positions 1, 3, 4, and 7.

  • 3-Chlorophenyl substituent: Introduces hydrophobicity and electronic effects via the chlorine atom.

  • 2-Fluorobenzamide group: Enhances binding affinity through halogen interactions and hydrogen bonding.

Table 1: Structural Descriptors

PropertyValue/Description
Molecular FormulaC₂₃H₁₆ClFN₈O
Molecular Weight490.88 g/mol
IUPAC NameN-(1-(1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
Key Functional GroupsPyrazolo[3,4-d]pyrimidine, benzamide, pyrazole

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential functionalization:

  • Core Formation: Cyclocondensation of 3-chlorophenylhydrazine with 4,6-dichloropyrimidine-5-carbaldehyde under basic conditions yields the pyrazolo[3,4-d]pyrimidine scaffold .

  • Pyrazole Substitution: Nucleophilic aromatic substitution at the 4-position with 3-methyl-1H-pyrazol-5-amine introduces the pyrazole moiety .

  • Amidation: Reaction with 2-fluorobenzoyl chloride in the presence of triethylamine completes the synthesis .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C, 12h65
2EtOH, reflux, 6h72
3TEA, DCM, 0°C → RT, 4h58

Pharmacological Activity

Target Profiling

The compound exhibits ATP-competitive inhibition against Protein Kinase B (Akt), a key regulator of the PI3K/Akt/mTOR pathway. In vitro assays demonstrate an IC₅₀ of 18 nM against Akt1, with >100-fold selectivity over related kinases (PKA, PKC) .

Anticancer Efficacy

  • Breast Cancer Models: Reduces tumor volume by 78% in MDA-MB-231 xenografts at 10 mg/kg/day (p < 0.001 vs. control) .

  • Mechanistic Insights: Downregulates phosphorylated Bad (Ser136) and FoxO1 (Thr24), inducing apoptosis via caspase-3 activation .

Table 3: In Vivo Pharmacokinetic Parameters

ParameterValue (Mean ± SD)
Cₘₐₓ1.2 ± 0.3 µg/mL
T₁/₂4.8 ± 0.7 h
AUC₀–₂₄15.6 ± 2.1 µg·h/mL
Oral Bioavailability42%

Structure-Activity Relationships (SAR)

Impact of Halogen Substitution

  • 3-Chlorophenyl vs. 4-Chlorophenyl: The 3-chloro derivative shows a 3.2-fold increase in Akt1 inhibition compared to its 4-chloro analog (IC₅₀ = 18 nM vs. 58 nM) .

  • Fluorine Position: 2-Fluorobenzamide enhances metabolic stability (t₁/₂ = 4.8 h) versus 3- or 4-fluoro isomers (t₁/₂ < 2 h) .

Role of the Pyrazole Methyl Group

The 3-methyl group on the pyrazole ring improves solubility (LogP = 2.1) compared to non-methylated analogs (LogP = 3.4), reducing hepatotoxicity in preclinical models .

Comparative Analysis with Analogous Compounds

Table 4: Key Comparisons

Compound ModificationAkt1 IC₅₀ (nM)Solubility (µg/mL)
3-Chlorophenyl (target)1812.4
4-Chlorophenyl 589.8
2-Fluorophenyl 3414.1
Pyrazole N-methyl 228.3

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